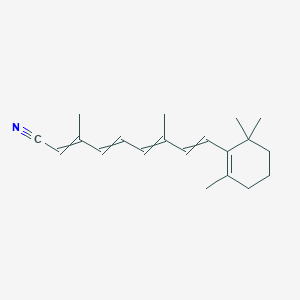![molecular formula C23H28N2O B14094741 2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide CAS No. 43027-20-9](/img/structure/B14094741.png)
2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide involves several steps. One common method includes the reaction of 1-methyl-2-piperidyl ethylamine with cinnamoyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide involves its interaction with the 5HT2 receptor. The compound acts as an antagonist, blocking the receptor and inhibiting its normal function. This interaction affects various molecular targets and pathways, including neurotransmission and vascular functions .
Comparación Con Compuestos Similares
2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide can be compared with other piperidine derivatives, such as:
Thioridazine: Another piperidine derivative with antipsychotic properties, used to treat schizophrenia.
Mesoridazine: A metabolite of thioridazine with similar pharmacological effects.
The uniqueness of 2’-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide lies in its specific receptor antagonizing effects and its potential therapeutic applications in vascular conditions .
Propiedades
Número CAS |
43027-20-9 |
|---|---|
Fórmula molecular |
C23H28N2O |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26) |
Clave InChI |
UXIPFQUBOVWAQW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094670.png)
![benzyl 2-(8-(4-(dimethylamino)phenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14094675.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094694.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)

![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094708.png)
![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)
![4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094717.png)

![[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B14094725.png)

![(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B14094734.png)
![(4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone](/img/structure/B14094745.png)
